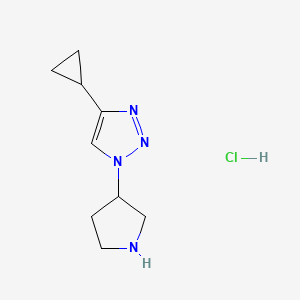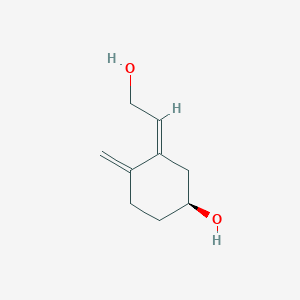
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3Z)-3-(2-hidroxietiliden)-4-metilidenciclohexan-1-ol es un compuesto orgánico caracterizado por un anillo de ciclohexano con múltiples grupos funcionales. Este compuesto destaca por su estructura única, que incluye un grupo hidroxietiliden y un grupo metiliden unidos al anillo de ciclohexano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1S,3Z)-3-(2-hidroxietiliden)-4-metilidenciclohexan-1-ol típicamente involucra los siguientes pasos:
Formación del anillo de ciclohexano: El anillo de ciclohexano se puede sintetizar mediante una reacción de Diels-Alder entre un dieno y un dienófilo.
Introducción de grupos funcionales: Los grupos hidroxietiliden y metiliden se introducen mediante reacciones posteriores, como la condensación aldólica y la reacción de Wittig.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas para la producción a gran escala. Esto incluye:
Catálisis: Utilizar catalizadores para aumentar la eficiencia y el rendimiento de las reacciones.
Purificación: Emplear técnicas como la destilación y la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(1S,3Z)-3-(2-hidroxietiliden)-4-metilidenciclohexan-1-ol experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxietiliden se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo metiliden se puede reducir para formar un grupo metilo.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Reactivos como cloruro de tionilo y tribromuro de fósforo facilitan las reacciones de sustitución.
Principales productos formados
Oxidación: Formación de una cetona o un aldehído.
Reducción: Formación de un derivado de ciclohexano completamente saturado.
Sustitución: Formación de varios derivados de ciclohexano sustituidos.
Aplicaciones Científicas De Investigación
(1S,3Z)-3-(2-hidroxietiliden)-4-metilidenciclohexan-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (1S,3Z)-3-(2-hidroxietiliden)-4-metilidenciclohexan-1-ol involucra su interacción con objetivos moleculares específicos. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Por ejemplo, el compuesto puede inhibir ciertas enzimas o receptores, alterando así los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
(1R,3E)-3-(2-hidroxietiliden)-4-metilidenciclohexan-1-ol: Un isómero estereoisómero con diferente disposición espacial de los átomos.
(1S,3Z)-3-(2-hidroxietiliden)-4-metilciclohexan-1-ol: Carece del grupo metiliden, lo que lleva a una reactividad diferente.
(1S,3Z)-3-(2-hidroxietil)-4-metilidenciclohexan-1-ol: Contiene un grupo hidroxietil en lugar de hidroxietiliden.
Singularidad
(1S,3Z)-3-(2-hidroxietiliden)-4-metilidenciclohexan-1-ol es único debido a su combinación específica de grupos funcionales y estereoquímica.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C9H14O2/c1-7-2-3-9(11)6-8(7)4-5-10/h4,9-11H,1-3,5-6H2/b8-4-/t9-/m0/s1 |
Clave InChI |
CZDJBXLWUULEKA-OTOXVQDCSA-N |
SMILES isomérico |
C=C\1CC[C@@H](C/C1=C/CO)O |
SMILES canónico |
C=C1CCC(CC1=CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)
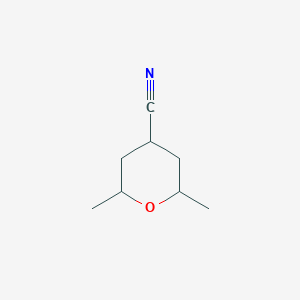
![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)
![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)
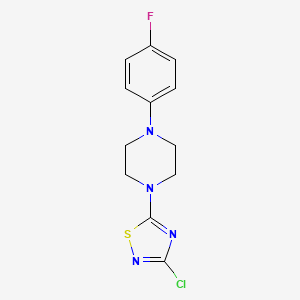
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)

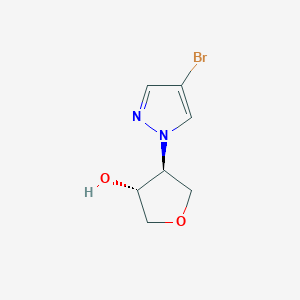
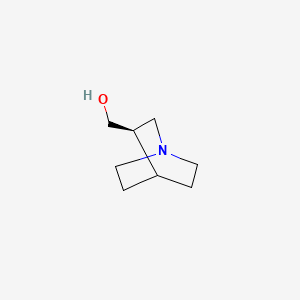

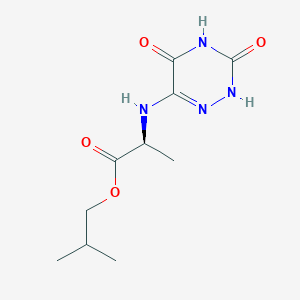
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
